molecular formula C22H16O6S B2610014 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 859139-46-1

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No. B2610014
CAS RN: 859139-46-1
M. Wt: 408.42
InChI Key: SFYDDVXIEIZQTB-GRSHGNNSSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds involve complex chemical reactions that lead to the formation of various derivatives. For instance, Spoorthy et al. (2021) discuss the synthesis and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the antimicrobial activity and docking studies of these newly synthesized analogues Spoorthy et al., 2021. Similarly, Talupur et al. (2021) explore the synthesis, characterization, antimicrobial evaluation, and docking studies of related thiophene-2-carboxamides, demonstrating the synthetic pathway and biological evaluation of these compounds Talupur et al., 2021.

Applications in Material Science

Research extends to the application of related compounds in material science, such as the development of metal-organic frameworks (MOFs) for environmental remediation. Zhao et al. (2017) discuss the construction of thiophene-based MOFs for luminescence sensing and pesticide removal, showcasing the potential of these compounds in environmental contaminant detection and removal Zhao et al., 2017.

Potential Biological Activities

The exploration of biological activities is a significant aspect of research on these compounds. Studies include the evaluation of xanthine oxidase inhibitory properties and anti-inflammatory activity, indicating the therapeutic potential of related compounds in treating conditions associated with oxidative stress and inflammation Smelcerovic et al., 2015.

Advanced Chemical Reactions and Mechanisms

Further research delves into advanced chemical reactions and mechanisms, such as the synthesis of densely functionalized pyrroles and thiophenes through orthogonal synthesis methods. Cheng et al. (2010) highlight efficient synthesis routes that provide access to polyfunctionalized derivatives, underscoring the versatility of these compounds in organic synthesis Cheng et al., 2010.

properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-14-6-5-13(17(11-14)26-2)10-19-21(23)16-8-7-15(12-18(16)28-19)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYDDVXIEIZQTB-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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